3-chloro-4-methyl-N-[2-(2-phenylphenoxy)ethyl]benzamide
Overview
Description
3-chloro-4-methyl-N-[2-(2-phenylphenoxy)ethyl]benzamide is an organic compound with a complex structure that includes a benzamide core substituted with chloro, methyl, and phenylphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methyl-N-[2-(2-phenylphenoxy)ethyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide coreThe phenylphenoxy group is usually introduced via a nucleophilic aromatic substitution reaction, where a phenylphenol derivative reacts with an appropriate electrophile under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methyl-N-[2-(2-phenylphenoxy)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols, depending on the reducing agent used.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically require a strong base, such as sodium hydroxide (NaOH), and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
3-chloro-4-methyl-N-[2-(2-phenylphenoxy)ethyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways and developing new drugs.
Medicine: Potential therapeutic applications include its use as a lead compound for designing new pharmaceuticals with specific biological activities.
Mechanism of Action
The mechanism by which 3-chloro-4-methyl-N-[2-(2-phenylphenoxy)ethyl]benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(2,2,2-trichloro-1-(3-(4-chloro-phenyl)-thioureido)-ethyl)-benzamide
- 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- 4-methyl-N-(2,2,2-trichloro-1-(3-(2-nitro-phenyl)-thioureido)-ethyl)-benzamide
Uniqueness
Compared to these similar compounds, 3-chloro-4-methyl-N-[2-(2-phenylphenoxy)ethyl]benzamide is unique due to its specific substitution pattern and the presence of the phenylphenoxy group. This structural difference can lead to distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-chloro-4-methyl-N-[2-(2-phenylphenoxy)ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO2/c1-16-11-12-18(15-20(16)23)22(25)24-13-14-26-21-10-6-5-9-19(21)17-7-3-2-4-8-17/h2-12,15H,13-14H2,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQBHOCQPNVJMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCOC2=CC=CC=C2C3=CC=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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